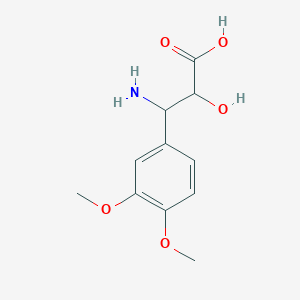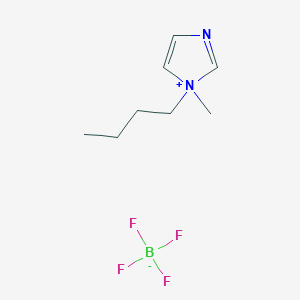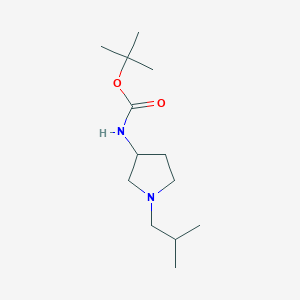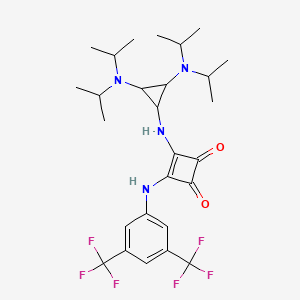
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituents
Vorbereitungsmethoden
The synthesis of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves several steps, typically starting with the preparation of key intermediates. One common synthetic route involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . The choice of solvent, such as N,N-dimethylacetamide (DMAc) or 1,2-dichloroethane (DCE), can influence the formation of different cycloaddition products . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers within the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its unique structural features make it a potential candidate for drug development and therapeutic applications. Additionally, its trifluoromethyl groups enhance its stability and bioavailability, making it suitable for use in pharmaceuticals. In the industrial sector, this compound can be used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s diisopropylamino groups can interact with biological receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. These interactions can influence cellular signaling pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione stands out due to its unique combination of functional groups and structural features Similar compounds include those with cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituentsFor example, compounds like bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines share some structural similarities but differ in their reactivity and applications .
Eigenschaften
Molekularformel |
C27H36F6N4O2 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
3-[[2,3-bis[di(propan-2-yl)amino]cyclopropyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C27H36F6N4O2/c1-12(2)36(13(3)4)22-21(23(22)37(14(5)6)15(7)8)35-20-19(24(38)25(20)39)34-18-10-16(26(28,29)30)9-17(11-18)27(31,32)33/h9-15,21-23,34-35H,1-8H3 |
InChI-Schlüssel |
BMGKCVZEPCRSHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1C(C1N(C(C)C)C(C)C)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


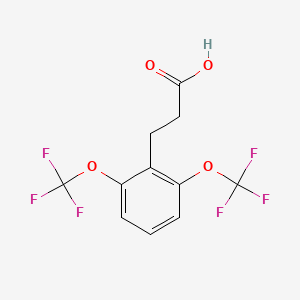
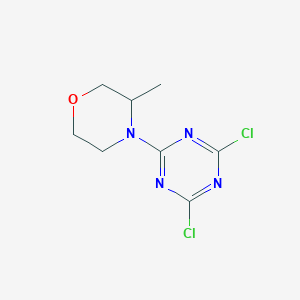
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
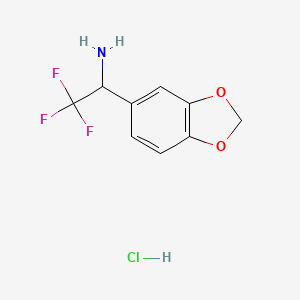
![[2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-](/img/structure/B14784617.png)
![potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate](/img/structure/B14784623.png)
![sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B14784628.png)
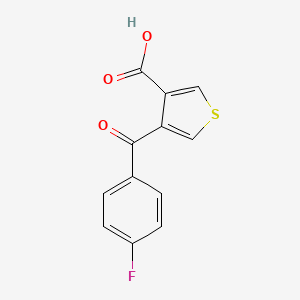
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-](/img/structure/B14784646.png)
